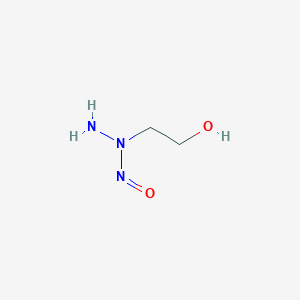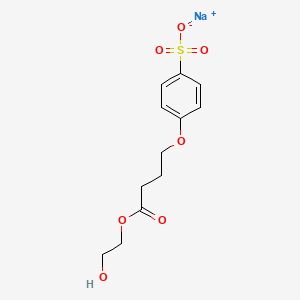![molecular formula C14H20 B14514168 3-Methylidenespiro[5.7]trideca-1,4-diene CAS No. 62985-49-3](/img/structure/B14514168.png)
3-Methylidenespiro[5.7]trideca-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylidenespiro[5.7]trideca-1,4-diene is an organic compound characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenespiro[5.7]trideca-1,4-diene typically involves the reaction of cyclooctanecarboxaldehyde with piperidine in the presence of toluene under reflux conditions. This reaction forms 1-(cyclooctylidenemethyl)piperidine, which is then subjected to further reactions to yield the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for 3-Methylidenespiro[5This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylidenespiro[5.7]trideca-1,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, where electrophiles add to the double bonds in the diene system.
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions
Electrophilic Addition: Common reagents include halogens (e.g., Br₂) and hydrogen halides (e.g., HBr).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic addition of HBr to the diene system can yield 1,2-addition or 1,4-addition products .
Wissenschaftliche Forschungsanwendungen
3-Methylidenespiro[5.7]trideca-1,4-diene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The unique spiro structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Its reactivity and structural features make it useful in studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 3-Methylidenespiro[5.7]trideca-1,4-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These reactions often proceed through the formation of intermediate carbocations, which can then undergo further transformations . The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity in electrophilic addition reactions.
Isoprene: Another conjugated diene used in the synthesis of synthetic rubber.
Uniqueness
3-Methylidenespiro[5.7]trideca-1,4-diene is unique due to its spiro structure, which imparts distinct chemical and physical properties compared to other conjugated dienes . This uniqueness makes it valuable in specialized applications where specific reactivity and structural features are required .
Eigenschaften
CAS-Nummer |
62985-49-3 |
|---|---|
Molekularformel |
C14H20 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
3-methylidenespiro[5.7]trideca-1,4-diene |
InChI |
InChI=1S/C14H20/c1-13-7-11-14(12-8-13)9-5-3-2-4-6-10-14/h7-8,11-12H,1-6,9-10H2 |
InChI-Schlüssel |
UVPMTEUEXXMBCT-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C=CC2(CCCCCCC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


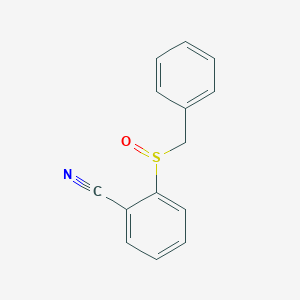
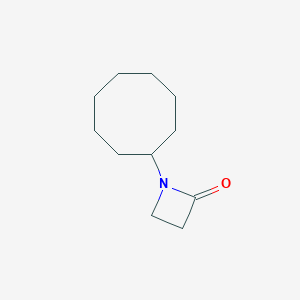
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)
![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)

![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)


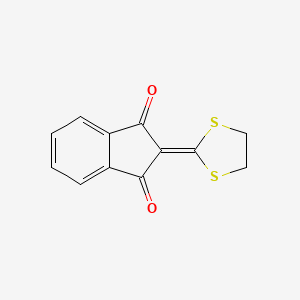
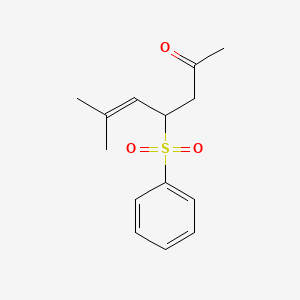
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)
